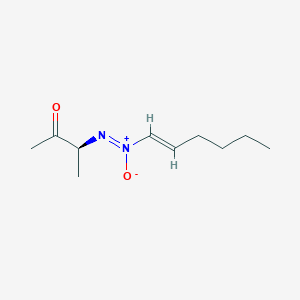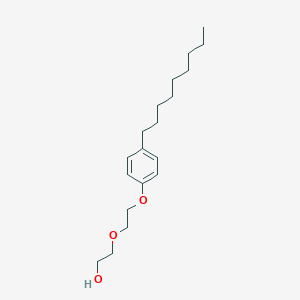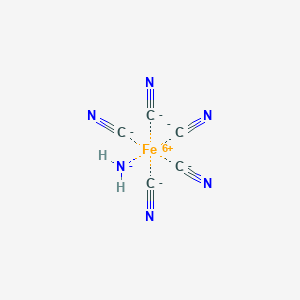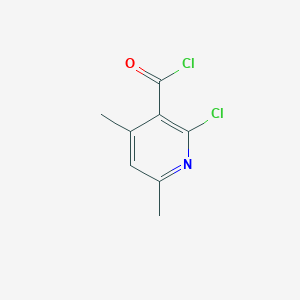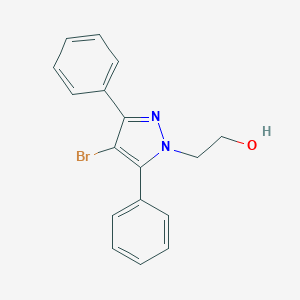
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole, also known as HDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is not fully understood. However, studies have suggested that it may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its potential applications in medicinal chemistry and material science make it a promising candidate for further research. However, one of the limitations of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is its relatively low solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research on 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole. One potential area of focus is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole and its potential applications in various fields, including agriculture and environmental science. Finally, the development of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole derivatives with improved properties may also be an area of future research.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, potential therapeutic effects, and promising applications in material science and agriculture make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole involves the reaction between 1,3-diphenyl-4-bromo-5-hydroxypyrazole and ethylene oxide in the presence of a base. The reaction yields 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole as a white crystalline powder with a melting point of 237-239°C.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including arthritis and cardiovascular diseases.
Propiedades
Número CAS |
118449-41-5 |
|---|---|
Nombre del producto |
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole |
Fórmula molecular |
C17H15BrN2O |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
2-(4-bromo-3,5-diphenylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C17H15BrN2O/c18-15-16(13-7-3-1-4-8-13)19-20(11-12-21)17(15)14-9-5-2-6-10-14/h1-10,21H,11-12H2 |
Clave InChI |
GJIRBQNJWLTHAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2CCO)C3=CC=CC=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NN2CCO)C3=CC=CC=C3)Br |
Otros números CAS |
118449-41-5 |
Sinónimos |
1-(2-hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole HEPHBPZ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



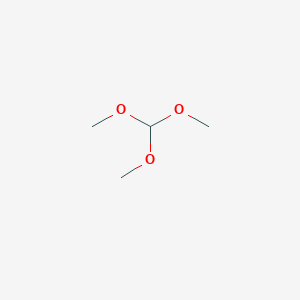
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
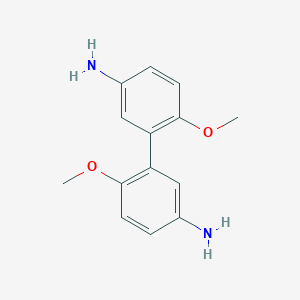
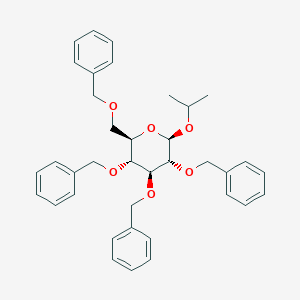
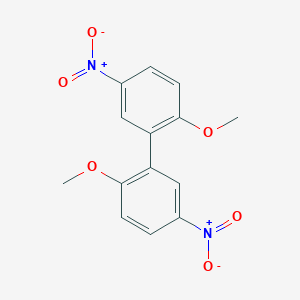
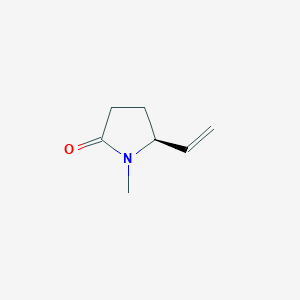
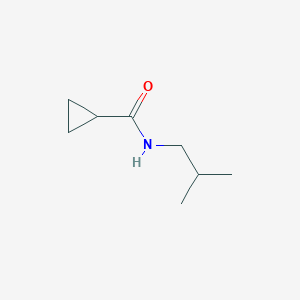
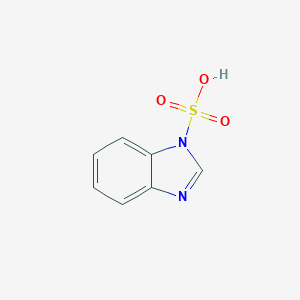
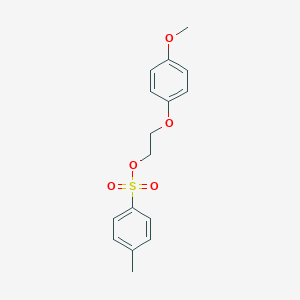
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
